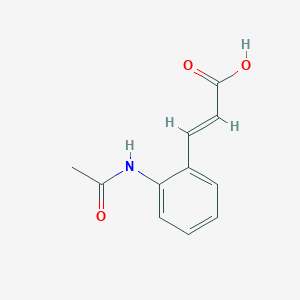

3-(2-Acetamidophenyl)acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Acetamidophenyl)acrylic acid is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Acetamidophenyl)acrylic acid typically involves the reaction of N-(2-hydroxyphenyl)acetamide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled addition and minimize side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent choice, and purification techniques, is crucial for achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Acetamidophenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Quinones or carboxylic acids.

Reduction: Saturated acids or alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(2-Acetamidophenyl)acrylic acid has been investigated for its biological activities, particularly as an inhibitor of protein kinase C (PKC). This enzyme is crucial in various signaling pathways associated with cancer progression. Studies indicate that this compound can modulate enzyme activity, suggesting its potential role in cancer treatment strategies targeting cell signaling pathways involved in tumor growth.

Polymer Science

The compound serves as a building block for synthesizing more complex organic molecules and polymers. Its unique structure allows for the development of specialty polymers with tailored mechanical and thermal properties, making it relevant in industrial applications.

Biological Studies

Research has shown that derivatives of this compound exhibit anti-inflammatory and analgesic effects. For example, hybrid compounds derived from this structure have demonstrated significant lipoxygenase (LOX) inhibition and analgesic activity, indicating potential applications in treating pain and inflammation .

Comparison of Biological Activities

| Compound Name | Activity Type | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| This compound | PKC Inhibition | Not specified | |

| Hybrid 2e | LOX Inhibition | 0.34 | |

| Hybrid 2a | Analgesic Activity | 10 |

Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Reaction with Acryloyl Chloride | Involves N-(2-hydroxyphenyl)acetamide and base (triethylamine) in dichloromethane at low temperatures | Variable |

| Hybrid Synthesis | Combines with other phenolic compounds to create multifunctional agents | 30%-80% |

Case Study 1: Cancer Research Application

A study explored the effect of this compound on cancer cell lines by inhibiting PKC activity. The results indicated a significant reduction in cell proliferation, suggesting its potential as a therapeutic agent against specific cancers.

Case Study 2: Anti-inflammatory Properties

In another investigation, hybrids derived from this compound were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The compounds exhibited varying degrees of efficacy compared to standard anti-inflammatory drugs like indomethacin .

Wirkmechanismus

The mechanism of action of 3-(2-Acetamidophenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the acrylic acid moiety can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of target proteins or enzymes, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

3-(2-Hydroxyphenyl)acrylic acid: Similar structure but with a hydroxyl group instead of an acetamido group.

3-(2-Aminophenyl)acrylic acid: Contains an amino group instead of an acetamido group.

3-(2-Methoxyphenyl)acrylic acid: Features a methoxy group in place of the acetamido group.

Uniqueness: 3-(2-Acetamidophenyl)acrylic acid is unique due to the presence of the acetamido group, which imparts specific chemical reactivity and biological activity. This functional group allows for unique interactions with biological targets and provides distinct properties compared to its analogs .

Biologische Aktivität

3-(2-Acetamidophenyl)acrylic acid, also known as α-Acetamidocinnamic acid, is an organic compound that has garnered attention for its diverse biological activities, particularly in the realms of cancer research and anti-inflammatory applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H13N1O3

- Molecular Weight : 205.21 g/mol

- Appearance : White crystalline powder

- Melting Point : 188-190 °C

- Solubility : Soluble in methanol; insoluble in water

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The acetamido group allows for hydrogen bonding with active sites on proteins, while the acrylic acid moiety can engage in covalent bonding or electrostatic interactions. This dual capability enables it to modulate enzyme activity effectively, particularly as an inhibitor of protein kinase C (PKC), which is crucial for cell signaling pathways involved in tumor growth and progression.

Inhibition of Protein Kinase C

Research indicates that this compound significantly inhibits PKC activity. This inhibition suggests potential applications in cancer treatment strategies aimed at disrupting signaling pathways that promote tumorigenesis.

Case Studies and Research Findings

-

Cancer Research :

- A study demonstrated that this compound could reduce cell proliferation in various cancer cell lines by inhibiting PKC-mediated signaling pathways.

- Analgesic Activity :

- Antioxidant Activity :

Comparative Analysis with Similar Compounds

The following table outlines the comparison between this compound and structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-Acetamido-3-(3,5-difluorophenyl)acrylic acid | 883035-24-3 | 0.86 | Contains fluorine substituents enhancing biological activity |

| (Z)-2-Acetamido-3-(4-fluorophenyl)acrylic acid | 194149-51-4 | 0.89 | Fluorine substitution may affect solubility and reactivity |

| 2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid | 75649-49-9 | 0.82 | Methoxy groups may enhance lipophilicity and bioavailability |

Eigenschaften

IUPAC Name |

(E)-3-(2-acetamidophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVZQEASRUZEQM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=CC=C1/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.